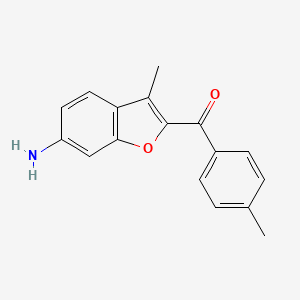

3-Methyl-2-(4-methylbenzoyl)-1-benzofuran-6-amine

Description

Properties

IUPAC Name |

(6-amino-3-methyl-1-benzofuran-2-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-10-3-5-12(6-4-10)16(19)17-11(2)14-8-7-13(18)9-15(14)20-17/h3-9H,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYXDVFGXOYESO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(4-methylbenzoyl)-1-benzofuran-6-amine typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method has been used to obtain various benzofuran compounds, including 3-Methyl-2-(4-methylbenzoyl)-1-benzofuran-6-amine .

Types of Reactions:

Oxidation: Benzofuran derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogens, nitro groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzofuran-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

Chemistry: In chemistry, 3-Methyl-2-(4-methylbenzoyl)-1-benzofuran-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: Biologically, this compound has shown potential as an antimicrobial agent.

Medicine: In medicine, benzofuran derivatives are explored for their anticancer, antiviral, and anti-inflammatory activities. This compound, in particular, is being investigated for its potential use in treating various diseases .

Industry: Industrially, 3-Methyl-2-(4-methylbenzoyl)-1-benzofuran-6-amine is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable compound in various industrial applications .

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4-methylbenzoyl)-1-benzofuran-6-amine involves its interaction with specific molecular targets. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

(a) Benzofuran Derivatives

- Target Compound: Core: Benzofuran with 3-methyl, 2-(4-methylbenzoyl), and 6-amine groups. The 4-methylbenzoyl group increases lipophilicity, favoring membrane permeability.

- 4-tert-Butyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide (CAS: 929471-06-7): Core: Benzofuran with similar 3-methyl and 2-(4-methylbenzoyl) groups but a 6-benzamide substituent.

Methyl 2-bromo-3-chloro-5-(N-(5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)benzoate :

- Core : Benzofuran with bromo, chloro, and sulfonamido substituents.

- Key Difference : Electron-withdrawing groups (e.g., sulfonamido) increase electrophilicity, enabling nucleophilic reactions absent in the target compound. This derivative’s complexity suggests pharmaceutical applications, whereas the target’s amine may prioritize precursor utility .

(b) Triazine-Based Sulfonylurea Herbicides

Compounds like metsulfuron methyl ester and ethametsulfuron methyl ester () share sulfonylurea moieties but differ in core structure (triazine vs. benzofuran).

- Structural Contrast :

- Triazine derivatives rely on heterocyclic nitrogen atoms for herbicidal activity, targeting acetolactate synthase in plants.

- The benzofuran core in the target compound may interact with distinct biological pathways, such as enzyme inhibition or receptor modulation.

- Functional Impact :

Comparative Data Table

Research Implications and Gaps

- Synthetic Flexibility : The amine group in the target compound offers a reactive site for further functionalization, such as acylations or couplings, to optimize bioactivity.

- Biological Activity : While triazine derivatives () are established herbicides, the target’s benzofuran-amine structure may exhibit unexplored antimicrobial or anticancer properties.

- Crystallographic Studies : Tools like SHELX and ORTEP-III could elucidate its crystal structure, aiding in structure-activity relationship (SAR) studies.

Biological Activity

3-Methyl-2-(4-methylbenzoyl)-1-benzofuran-6-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Exhibits potential as an antimicrobial agent, showing effectiveness against various bacterial strains.

- Anticancer Properties : Demonstrates significant cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

The mechanisms underlying the biological activities of 3-Methyl-2-(4-methylbenzoyl)-1-benzofuran-6-amine involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, altering cellular functions and promoting apoptosis in cancer cells.

- Receptor Modulation : It interacts with various receptors which may lead to changes in cellular signaling pathways, contributing to its anticancer effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 3-Methyl-2-(4-methylbenzoyl)-1-benzofuran-6-amine. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 | 1.48 | Induces apoptosis via cell cycle arrest | |

| NCI-H23 | 0.49 | VEGFR-2 inhibition and apoptosis induction | |

| K562 | Not specified | Inhibits IL-6 release and induces apoptosis |

The compound exhibits varying levels of cytotoxicity against different cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics such as staurosporine.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. Preliminary studies indicate moderate activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL .

Case Studies

- Study on Anticancer Effects : A study evaluated the effects of 3-Methyl-2-(4-methylbenzoyl)-1-benzofuran-6-amine on non-small cell lung carcinoma (NSCLC) cell lines. The results demonstrated significant growth inhibition and induction of apoptosis, with a notable increase in apoptotic cells compared to control groups .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties against clinical strains. The results indicated that the compound could serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains .

Q & A

Basic: What are effective synthetic routes for 3-Methyl-2-(4-methylbenzoyl)-1-benzofuran-6-amine?

Answer:

The synthesis of benzofuran derivatives typically involves cyclization and functionalization steps. For example, a benzofuran core can be constructed via [3,3]-sigmatropic rearrangement followed by aromatization, as demonstrated in the synthesis of structurally related compounds using NaH in THF to deprotonate intermediates and facilitate ring closure . Key steps include:

- Cyclization: Use of NaH (60% dispersion) in THF at 0°C to form the benzofuran ring.

- Acylation: Introduction of the 4-methylbenzoyl group via Friedel-Crafts acylation or nucleophilic substitution.

- Amine functionalization: Protecting group strategies (e.g., benzyloxy groups) to direct regioselective amination at position 6 .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Robust characterization requires a combination of techniques:

- NMR spectroscopy: ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to confirm substituent positions and regiochemistry. For example, methyl groups in benzofuran derivatives typically show signals near δ 2.3–2.5 ppm, while aromatic protons appear between δ 6.8–7.8 ppm .

- Mass spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns.

- Chromatography: HPLC with UV detection (λmax ~255 nm for benzofuran derivatives) for purity assessment .

Advanced: How can regioselectivity challenges in benzofuran functionalization be addressed?

Answer:

Regioselectivity is influenced by electronic and steric factors:

- Protective groups: Use of benzyloxy or methoxy groups at specific positions to block undesired substitution. For instance, protection of the 6-position with a benzyloxy group ensures acylation occurs at position 2 .

- Catalysts: Lewis acids (e.g., AlCl₃) can direct electrophilic substitution in Friedel-Crafts reactions.

- Reaction temperature: Lower temperatures (0–45°C) minimize side reactions during cyclization .

Advanced: What strategies resolve contradictions in reported bioactivity data for benzofuran derivatives?

Answer:

Discrepancies in bioactivity data often arise from:

- Purity variability: Rigorous HPLC validation (e.g., C18 columns with acetonitrile/water mobile phases) ensures compound integrity .

- Assay conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).

- Metabolic interference: Evaluate metabolites via LC-MS/MS to rule out off-target effects .

Advanced: How can computational methods enhance the study of this compound’s reactivity?

Answer:

- Density Functional Theory (DFT): Predict regioselectivity in acylation/amination by calculating electron density maps and frontier molecular orbitals (FMOs).

- Molecular docking: Screen for binding affinity to biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. For benzothiazole analogs, docking studies revealed interactions with ATP-binding pockets .

- MD simulations: Assess stability in biological matrices (e.g., blood-brain barrier penetration) .

Basic: What are the stability considerations for storage and handling?

Answer:

- Storage: Store as a crystalline solid at -20°C under inert gas (argon) to prevent oxidation or hydrolysis .

- Light sensitivity: Amber vials to avoid photodegradation, especially for benzofuran cores with conjugated systems.

- Handling: Use gloveboxes for air-sensitive steps (e.g., NaH-mediated reactions) .

Advanced: How to address low yields in large-scale benzofuran synthesis?

Answer:

- Optimize stoichiometry: Excess acylating agents (1.2–1.5 equiv.) improve acylation efficiency.

- Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Workflow design: Continuous flow systems reduce side reactions and improve heat management .

Basic: What safety protocols are essential for working with this compound?

Answer:

- PPE: Lab coat, nitrile gloves, and goggles.

- Ventilation: Fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during acylations).

- Waste disposal: Neutralize acidic/basic residues before disposal .

Advanced: How to validate synthetic intermediates using spectral databases?

Answer:

- Reference libraries: Compare NMR/MS data with published spectra (e.g., PubChem or Reaxys). For benzofurans, characteristic IR stretches (C=O ~1680 cm⁻¹, NH₂ ~3400 cm⁻¹) confirm functional groups .

- X-ray crystallography: Resolve ambiguous regiochemistry by single-crystal analysis .

Advanced: What are emerging applications in medicinal chemistry?

Answer:

- Anticancer agents: Benzofuran scaffolds inhibit tubulin polymerization (e.g., analogs of combretastatin) .

- Antimicrobials: Structural analogs with thiazole/oxadiazine moieties show activity against resistant pathogens .

- Neuroprotection: Modulation of serotonin receptors via amine functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.